Uridine[1'-D]
CAS No.:
Cat. No.: VC0206371
Molecular Formula: C₉DH₁₁N₂O₆
Molecular Weight: 245.21
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₉DH₁₁N₂O₆ |
|---|---|
| Molecular Weight | 245.21 |
Introduction
Chemical Structure and Properties
Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring via a β-N1-glycosidic bond . In Uridine[1'-D], the hydrogen atom at the 1' position of the ribofuranose moiety is replaced with deuterium. The general structure maintains the same connectivity as standard uridine, with the molecular formula changing from C9H12N2O6 to C9H11DN2O6.
Physical and Chemical Characteristics
Standard uridine appears as a white powder with the following properties:
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Slightly acrid and faintly sweet taste
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Soluble in water
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Slightly soluble in dilute alcohol
The deuterium substitution in Uridine[1'-D] causes minimal alterations to these physical properties, but increases the molecular weight from 244.2014 g/mol to approximately 245.2077 g/mol due to the additional neutron in deuterium compared to hydrogen.
Spectroscopic Properties
The deuterium substitution creates distinctive spectroscopic signatures that differentiate Uridine[1'-D] from standard uridine, particularly in:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry fragmentation patterns
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Infrared spectroscopy
Standard uridine exhibits characteristic UV/visible absorption patterns , and while the deuterated analog would maintain similar chromophore-based absorption, isotope-sensitive analytical techniques would reveal the deuterium modification.
Synthesis and Production Methods
Biosynthetic Pathway of Natural Uridine
Natural uridine is produced in the body as uridine monophosphate (uridylate) through the decarboxylation of orotidylate, catalyzed by orotidylate decarboxylase. The orotidylate is produced from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) through a reaction catalyzed by pyrimidine phosphoribosyltransferase .
Synthetic Approaches for Uridine[1'-D]
The synthesis of deuterium-labeled uridine typically involves:
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Chemical synthesis using deuterated precursors
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Exchange reactions under controlled conditions
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Stereoselective incorporation of deuterium at the target position
The synthesis of Uridine[1'-D] specifically requires targeted methods to ensure deuterium incorporation precisely at the 1' position of the ribose moiety, typically utilizing specialized catalysts and reaction conditions to achieve the desired stereochemistry.
Biochemical and Metabolic Significance
Metabolic Fate of Uridine and Uridine[1'-D]
Uridine metabolization involves several pathways:
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Phosphorylation to uridine monophosphate (UMP), which can be further phosphorylated to UDP and UTP
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Conversion through UPP1 (uridine phosphorylase 1) enzyme activity to uracil and ribose-1-phosphate
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Incorporation into RNA synthesis
In the case of Uridine[1'-D], the deuterium label serves as a metabolic tracer without significantly altering the biochemical pathways, allowing researchers to track the fate of the specific position through metabolic transformations.
Uridine Phosphorylase 1 (UPP1) and Uridine Metabolism
Enzymatic Activity and Regulation
UPP1 plays a critical role in uridine catabolism by catalyzing the reversible phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate. This enzymatic activity is essential for:
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Regulating uridine homeostasis
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Supporting pyrimidine salvage pathways
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Contributing to nucleotide pool balance
Research has demonstrated that 1α,25-dihydroxyvitamin D3 regulates UPP1 expression, increasing enzyme activity and reducing uridine-induced DNA damage . For Uridine[1'-D], the deuterium label would minimally impact this enzymatic processing while providing valuable insights into reaction mechanisms and kinetics.
Role in Cancer Metabolism
Recent studies have revealed important connections between uridine metabolism and cancer:
| Cancer Type | UPP1 Expression | Correlation with Survival | Uridine Utilization |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | Highly upregulated | Poor survival outcome | Enhanced metabolic fuel in glucose restriction |
| Lung Cancer | Elevated | Poor prognosis | Moderate utilization |
| Stomach Cancer | Elevated | Poor prognosis | Moderate utilization |
| Liver Cancer | Elevated | Poor prognosis | Moderate utilization |
| Renal Cancer | Elevated | Poor prognosis | Moderate utilization |
| Colon Cancer | Exception - not elevated | Not strongly correlated | Limited utilization |
| Prostate Cancer | Exception - not elevated | Not strongly correlated | Limited utilization |
Research has demonstrated that pancreatic cancer cells can utilize uridine-derived ribose to fuel metabolism under glucose-restricted conditions, with this process being dependent on UPP1 expression . In these contexts, Uridine[1'-D] would serve as an invaluable metabolic tracer to elucidate the precise metabolic pathways involved.
Metabolic Tracing Applications
Isotope Tracing Methodology
Uridine[1'-D] represents an important tool for metabolic tracing studies. The deuterium label at the 1' position allows researchers to:
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Track the specific fate of the ribose component through metabolic networks
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Differentiate between different metabolic fates using mass spectrometry
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Identify novel metabolic pathways and intermediates
Cancer Metabolism Research
Research using isotopically labeled uridine has revealed critical insights into cancer metabolism. For example, studies using [13C5]uridine (with uniformly labeled ribose carbon) demonstrated that:
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Uridine-derived ribose enters glycolysis, the pentose phosphate pathway, and TCA cycle
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The ribose component contributes to multiple biosynthetic pathways including nucleotide synthesis and amino acid production
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Cancer cells can utilize uridine to support bioenergetics and redox potential
Uridine[1'-D] would provide complementary information by specifically tracking the 1' position through these metabolic networks.
Analytical Methods for Detection and Quantification
Mass Spectrometry
Mass spectrometry represents the gold standard for detecting and quantifying deuterium-labeled compounds like Uridine[1'-D]:
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Liquid chromatography-mass spectrometry (LC-MS) for quantification and metabolite identification
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Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives
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High-resolution mass spectrometry for exact mass determination
The deuterium label creates a distinctive mass shift (+1.0063 Da) compared to the unlabeled compound, allowing precise tracking through metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and positional analysis of the deuterium label:
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1H-NMR shows the absence of the 1' hydrogen signal
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13C-NMR reveals isotope shifts due to deuterium coupling
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2H-NMR directly detects the deuterium atom position
Therapeutic and Research Applications
Research Applications in Biochemistry and Molecular Biology
Uridine[1'-D] serves numerous research purposes:
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Elucidating enzyme mechanisms involving the 1' position
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Studying ribose metabolism and nucleoside salvage pathways
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Investigating isotope effects on enzymatic processing
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Serving as an internal standard for quantitative analyses
Comparison with Other Uridine Derivatives
Comparison with Standard Uridine
| Property | Standard Uridine | Uridine[1'-D] |
|---|---|---|
| Molecular Formula | C9H12N2O6 | C9H11DN2O6 |
| Molecular Weight | 244.2014 g/mol | 245.2077 g/mol |
| NMR Characteristics | Standard 1H signals | Missing 1' hydrogen signal |
| Mass Spectrum | Standard fragmentation | +1 Da shift in fragments containing 1' position |
| Metabolic Processing | Standard rate | Potential slight kinetic isotope effect |
| Chemical Stability | Standard | Potentially enhanced at the 1' position |
Comparison with Other Isotopically Labeled Uridines
Different isotopically labeled uridine variants serve complementary research purposes:
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